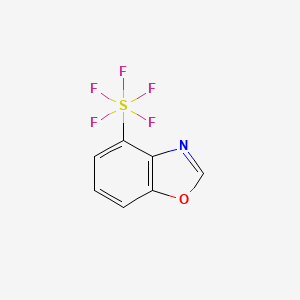
4-(Pentafluorosulfanyl)benzooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentafluorosulfanyl)benzooxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a pentafluorosulfanyl group. The benzoxazole scaffold is known for its diverse biological activities and is widely used in medicinal chemistry. The addition of the pentafluorosulfanyl group enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzooxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. One common method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the use of magnetic solid acid nanocatalysts, which offer high yields and can be easily separated and reused .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-(Pentafluorosulfanyl)benzooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
4-(Pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the pentafluorosulfanyl group can enhance these interactions through its electron-withdrawing properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzoxazole: The parent compound without the pentafluorosulfanyl group.
4-(Trifluoromethyl)benzooxazole: A similar compound with a trifluoromethyl group instead of a pentafluorosulfanyl group.
2-(Pentafluorosulfanyl)benzooxazole: A positional isomer with the pentafluorosulfanyl group at a different position on the benzoxazole ring.
Uniqueness: 4-(Pentafluorosulfanyl)benzooxazole is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C7H4F5NOS |
|---|---|
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1,3-benzoxazol-4-yl(pentafluoro)-λ6-sulfane |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)6-3-1-2-5-7(6)13-4-14-5/h1-4H |
InChI Key |
QCRNUTSTAUVTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(F)(F)(F)(F)F)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




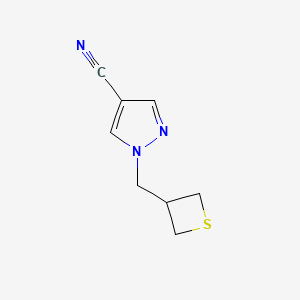
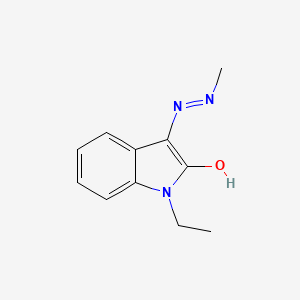

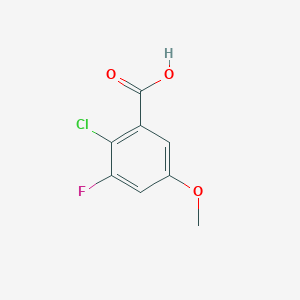
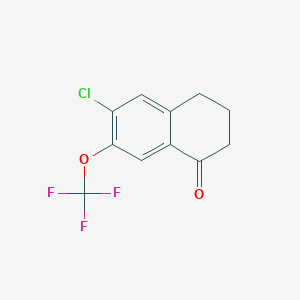
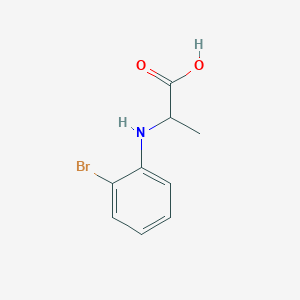
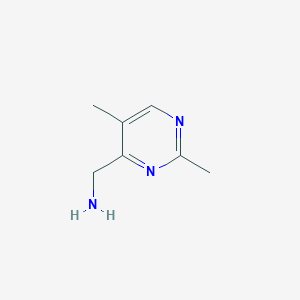
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
